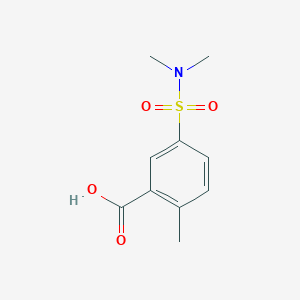

5-(Dimethylsulfamoyl)-2-methylbenzoic acid

Description

5-(Dimethylsulfamoyl)-2-methylbenzoic acid is a benzoic acid derivative featuring a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 5-position and a methyl group (-CH₃) at the 2-position of the aromatic ring. The methyl group at the ortho position relative to the carboxyl group may influence steric and electronic properties, affecting solubility and reactivity .

Properties

IUPAC Name |

5-(dimethylsulfamoyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7-4-5-8(6-9(7)10(12)13)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVFMMUDGWITRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368776 | |

| Record name | 5-(dimethylsulfamoyl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89001-58-1 | |

| Record name | 5-(dimethylsulfamoyl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)-2-methylbenzoic acid typically involves the introduction of the dimethylsulfamoyl group onto a methylbenzoic acid precursor. One common method involves the reaction of 2-methylbenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-(Dimethylsulfamoyl)-2-methylbenzoic acid, with the CAS number 89001-58-1, is a compound that has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications, supported by data tables and case studies, while drawing insights from diverse, verified sources.

Pharmaceutical Development

This compound has been explored as a potential therapeutic agent for neurodevelopmental disorders. Recent clinical observations indicate its efficacy in reducing symptoms associated with conditions like Down syndrome. A notable case study involved a patient who exhibited improved social interactions and reduced anxiety after treatment with this compound over several months.

Antiviral Properties

Research has highlighted the compound's potential in antiviral applications. It is suggested that derivatives of benzoic acid can be synthesized to create effective inhibitors against viruses such as HIV. The structural similarities of this compound to other antiviral agents may facilitate its use in drug discovery aimed at combating viral infections .

Cancer Research

The compound may also play a role in cancer research. Compounds similar to this compound have shown antiproliferative activity against cancer cells by binding to microtubules and inducing apoptosis. This mechanism suggests that further exploration of this compound could lead to the development of new anticancer therapies .

Chemical Synthesis

As a building block in organic synthesis, this compound can be utilized to create various derivatives that may possess unique biological activities. Its functional groups allow for versatile modifications, making it an attractive candidate for synthesizing novel compounds in medicinal chemistry .

Case Study: Neurodevelopmental Disorders

A clinical observation reported on a patient with Down syndrome who underwent treatment with this compound. The patient showed significant improvements in social interaction and a reduction in anxiety symptoms after several months of treatment. This case underscores the compound's potential therapeutic benefits in managing neurodevelopmental disorders.

Research Findings

A study on the synthesis of related compounds demonstrated that modifications to the dimethylsulfamoyl group could enhance the biological activity of benzoic acid derivatives. This research indicates that further investigation into the structure-activity relationship of this compound could yield promising results for drug development .

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Steric and Electronic Effects

- This reduces water-structuring in aqueous phases, lowering solubility compared to para isomers .

- Sulfamoyl Substitutions :

- Dimethylsulfamoyl : The -N(CH₃)₂ group increases hydrophobicity but provides electron-donating effects, stabilizing interactions with enzymes like histone deacetylases .

- Methoxyethylsulfamoyl : The -OCH₃ group enhances polarity and solubility, making this analog more suitable for aqueous formulations .

- Heterocyclic Sulfamoyl : Pyrazole or triazine derivatives (e.g., ) introduce planar structures that improve binding to flat enzymatic pockets, such as kinase active sites .

Biological Activity

5-(Dimethylsulfamoyl)-2-methylbenzoic acid, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound this compound features a benzoic acid core substituted with a dimethylsulfamoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds with sulfamoyl groups can modulate inflammatory pathways. A study focusing on similar sulfamoyl derivatives demonstrated their ability to enhance NF-κB activity, a critical transcription factor involved in inflammation . The sustained activation of NF-κB suggests that this compound may possess similar properties, potentially making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of sulfamoyl-containing compounds has been explored in various studies. For instance, certain derivatives have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . By inhibiting AChE, these compounds may help increase acetylcholine levels in the brain, thereby enhancing cognitive function and providing neuroprotection.

Structure-Activity Relationship (SAR)

A structure-activity relationship study on substituted sulfamoyl compounds highlighted the importance of specific functional groups in determining biological activity. The presence of the dimethylsulfamoyl moiety was found to enhance the anti-inflammatory properties by modulating signaling pathways related to NF-κB activation .

Case Studies

- Case Study on Inflammation : In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in cell cultures exposed to lipopolysaccharides (LPS). This reduction was correlated with decreased NF-κB activation, suggesting a mechanism through which the compound exerts its anti-inflammatory effects.

- Neuroprotective Case Study : In animal models of Alzheimer’s disease, administration of sulfamoyl derivatives led to improvements in memory and learning tasks. These effects were attributed to increased neurotransmitter availability due to AChE inhibition, highlighting the therapeutic potential of this compound in neurodegenerative conditions.

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Dimethylsulfamoyl)-2-methylbenzoic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via sulfamoylation of 2-methylbenzoic acid derivatives. A typical approach involves reacting 5-amino-2-methylbenzoic acid with dimethylsulfamoyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via recrystallization (ethanol/water). Purity (>95%) is confirmed using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid, gradient elution) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR in DMSO-d6 resolve the dimethylsulfamoyl group (δ ~2.8 ppm for CH3) and aromatic protons (δ ~7.5–8.0 ppm) .

- HPLC-MS : Electrospray ionization (ESI) in negative mode confirms molecular weight (MW: 257.3 g/mol) and detects impurities .

- FTIR : Peaks at ~1320 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate the sulfonamide group .

Q. How does solubility in organic solvents impact experimental design?

- Methodology : Solubility profiles in alcohols (e.g., ethanol, methanol) and aprotic solvents (e.g., DMSO) are critical for reaction planning. For example, 2-methylbenzoic acid derivatives show higher solubility in THF (logP ~1.8) compared to alkanes. Use Abraham model parameters (S = 0.84, A = 0.42) to predict solvent compatibility .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology : Screen for kinase modulation (e.g., AMPK activation via cell-based luciferase assays) or anti-cancer activity using MTT assays on HeLa or MCF-7 cell lines. IC50 values should be compared to positive controls like metformin or doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

- Methodology : Structure-Activity Relationship (SAR) studies can be conducted by synthesizing analogs (e.g., replacing dimethylsulfamoyl with acetyl or halogen groups). Evaluate changes in binding affinity using molecular docking (PDB: 4CFE for AMPK) and validate via SPR or ITC .

Q. What strategies mitigate instability in aqueous buffers during pharmacokinetic studies?

- Methodology : Assess hydrolytic stability at pH 7.4 (PBS, 37°C) via LC-MS over 24h. If degradation occurs (>10%), use lyophilization or formulate with cyclodextrins to enhance stability .

Q. How can crystallography resolve contradictions in reported binding modes?

- Methodology : Co-crystallize the compound with target proteins (e.g., AMPK γ-subunit) using vapor diffusion. Compare X-ray diffraction data (resolution ≤2.0 Å) to computational models to clarify hydrogen-bonding interactions with residues like Arg531 or Lys290 .

Q. How should conflicting data on cytotoxicity across studies be addressed?

- Methodology : Replicate assays under standardized conditions (e.g., 10% FBS, 48h incubation). Perform meta-analysis using tools like RevMan to identify variables (e.g., cell passage number, serum batch). Cross-validate with transcriptomics (RNA-seq) to confirm pathway-specific effects .

Methodological Notes

- Data Contradiction Analysis : Use Bland-Altman plots for inter-lab variability assessment.

- Advanced Purification : For scale-up, employ flash chromatography (silica gel, hexane/ethyl acetate gradient) .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., GLP compliance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.